5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to form the desired oxadiazole ring. One common method involves the cyclization of 2,6-dichloropyridine with thiosemicarbazide under acidic conditions . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol.
4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with different chemical properties and applications.
1,3,4-Oxadiazole derivatives: A class of compounds with similar oxadiazole rings but different substituents.
Uniqueness
This compound is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2,6-dichloropyridin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3OS/c8-4-1-3(2-5(9)10-4)6-11-12-7(14)13-6/h1-2H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCWSYQIRJNUBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371121 |
Source
|
Record name | 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119221-62-4 |
Source
|
Record name | 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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